4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
The compound “4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. While there is no direct information available for this specific compound, related compounds such as “(4-METHYLPYRIDIN-2-YL)METHANAMINE” and “2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine” have been studied . These compounds belong to the class of organic compounds known as pyridinylpyrimidines .
Scientific Research Applications
Synthesis and Biological Activity
4,5,6,7-Tetrahydrothieno pyridine derivatives, including 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been synthesized and evaluated for various biological activities. These compounds play a crucial role in drug development due to their potent biological activities, making them lead molecules for future drugs. Many drugs in the market and under clinical development contain this core, highlighting its importance in the synthesis of drug or drug intermediates. The synthetic schemes and biological activities of these analogs have been extensively reviewed, focusing on their contribution to medicinal chemistry (J. Sangshetti et al., 2014).
Coordination Chemistry
The compound has shown selective coordination to zinc(II) through its tetrahydrothieno pyridine domain. This property is leveraged in the synthesis of coordination polymers with potential applications in materials science. The structural features and coordination behavior of such compounds have been elucidated through single-crystal X-ray crystallography, providing insights into their assembly and structural characteristics (Y. Klein et al., 2014).
Hydrogen Bonding and Supramolecular Chemistry
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the versatility of this scaffold in forming hydrogen-bonded networks. These compounds have been characterized by single-crystal X-ray crystallography, demonstrating their potential in supramolecular chemistry and material science (C. Aakeröy et al., 2007).
Complement Inhibition Activity
Tetrahydrothieno[3,2-c]pyridine derivatives have been evaluated for their activity in inhibiting the activation of the human complement system, showing improved inhibitory activity over existing derivatives like Ticlopidine and Clopidogrel. These findings suggest their potential use in therapeutic applications related to the immune system (H. E. Master et al., 2008).
Water Oxidation Catalysts
The core structure has been utilized in the design of Ru complexes for water oxidation, demonstrating the compound's role in catalysis and renewable energy applications. These complexes have shown significant activity in oxygen evolution reactions, with turnover numbers highlighting their efficiency (R. Zong & R. Thummel, 2005).
Single-Molecule Conductance
The scaffold has contributed to the synthesis and electrochemical characterization of bimetallic complexes with potential applications in molecular electronics. The study of single-molecule conductance of these complexes offers insights into their electronic properties and the tunneling mechanism of conductance (R. Davidson et al., 2015).
properties
IUPAC Name |
4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-9-3-2-4-11(15-9)13-10-6-8-16-12(10)5-7-14-13/h2-4,6,8,13-14H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMCYOHOGNNYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2C3=C(CCN2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163334 | |
Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
1350988-88-3 | |
Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350988-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-4-(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.